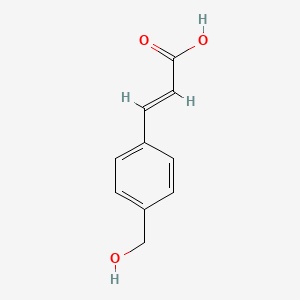

4-(Hydroxymethyl)cinnamic acid

Descripción general

Descripción

4-(Hydroxymethyl)cinnamic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of cinnamic acid, which is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng .

Synthesis Analysis

The synthesis of hydroxycinnamates, including 4-(Hydroxymethyl)cinnamic acid, can be achieved from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .

Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)cinnamic acid includes a benzene ring, an alkene double bond, and an acrylic acid functional group . The InChIKey of the compound is WBVWJXSDIOLYPW-AATRIKPKSA-N .

Chemical Reactions Analysis

Cinnamic acid 4-hydroxylase (C4H) is a key enzyme that converts phenylalanine into cinnamic acid, which is then converted into 4-(Hydroxymethyl)cinnamic acid . The expression variations of both CHS and C4H are significantly related to the changes in total phenolic content .

Physical And Chemical Properties Analysis

The molecular weight of 4-(Hydroxymethyl)cinnamic acid is 178.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

Photoisomerization Studies

Ozagrel impurity vi has been used in studies related to photoisomerization . In one study, it was found that ozagrel hydrochloride isomerized in the presence of a catalytic amount of vitamin B2 or FAD under irradiation of 405 nm LED light and fluorescent light . This research provides valuable insights into the light-induced isomerization of drugs, which is a matter of concern as it could result in potency loss and adverse side effects .

Drug Impurity Analysis

The compound has been used in the preparation of ozagrel impurity reference substances . This provides convenience for the impurity analysis and research of ozagrel bulk drugs and preparations thereof . It provides a detection method and a judgment basis for the production and medication safety of ozagrel .

Thromboxane A2 Synthase Inhibition

Ozagrel, a compound closely related to ozagrel impurity vi, is known to be a highly selective and potent inhibitor of thromboxane A2 (TXA2) synthase . It has demonstrated antiplatelet aggregation and vasodilatory effects .

Polymer Science

4-(Hydroxymethyl)cinnamic acid, a derivative of cinnamic acid, has found applications in polymer science . Cinnamic acid and its hydroxy-derivatives are aromatic building blocks whose structural peculiarities have driven them to a prominent position in polymer science .

Antioxidant and Hypolipidemic Activities

Cinnamic acid derivatives have shown antioxidant and hypolipidemic activities . Some derivatives significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats, with an antioxidant capacity similar to that of the antioxidant Trolox .

Hair Growth Promotion

Cinnamic acid has shown promise in promoting hair growth . Treatment with cinnamic acid led to an increase in the expression of oxytocin receptors, thereby allowing more oxytocin into the system and increasing hair growth gene expression in human dermal papilla cells .

Anticancer Activity

Cinnamic acid derivatives have been evaluated in a few clinical trials for their anticancer activity . For example, Belinostat– (E)– N –hydroxy–3– [4– (N –phenylsulfamoyl)phenyl]acrylic acid (PXD101) is a novel HDAC inhibitor that shows activity in cisplatin-resistant tumors and induces autophagy .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ozagrel impurity VI, also known as (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid or 4-(Hydroxymethyl)cinnamic acid, primarily targets thromboxane A2 (TXA2) synthase . TXA2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2, a compound that stimulates platelet aggregation and smooth muscle contraction .

Mode of Action

Ozagrel impurity VI inhibits the biosynthesis of TXA2 by inhibiting the activity of TXA2 synthetase . PGI2 is a potent inhibitor of platelet aggregation and smooth muscle contraction .

Biochemical Pathways

The compound affects the cyclooxygenase (COX) pathway, specifically the production of thromboxane A2 (TXA2) and prostacyclin (PGI2) . By inhibiting TXA2 synthase, the compound reduces the production of TXA2, which is known to stimulate platelet aggregation and smooth muscle contraction .

Pharmacokinetics

The pharmacokinetics of Ozagrel impurity VI has been studied in rats . The plasma concentration-time profile of Ozagrel was found to be bi-exponential with a rapid terminal decay . Metabolites M1 and M2 appeared in plasma immediately after intravenous dosing of the parent drug . Similar patterns of metabolites were observed in plasma after oral dosing . A saturable first-pass clearance was seen at a high dose of oral ozagrel .

Result of Action

The inhibition of TXA2 synthesis by Ozagrel impurity VI results in the blocking of platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . For example, Ozagrel has been shown to inhibit the formation of atherosclerotic plaques in aortic grafts in rats .

Action Environment

The metabolic pathway of Ozagrel impurity VI in rats involves the conversion of the parent drug to M2 and M1 and the conversion of M2 to M1 . Ozagrel was partly metabolized to M2 and M1 in rat intestinal mucosa, although the main metabolic site might be in the liver . These findings suggest that the action, efficacy, and stability of Ozagrel impurity VI can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism .

Propiedades

IUPAC Name |

(E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVWJXSDIOLYPW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233118 | |

| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)cinnamic acid | |

CAS RN |

1332370-00-9 | |

| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332370-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)